molecular formula C22H23N3O4S B11007334 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)acetamide

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)acetamide

Cat. No.: B11007334
M. Wt: 425.5 g/mol
InChI Key: CLOOFMPSPFBABZ-UHFFFAOYSA-N
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Description

2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-N-(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ETHYL)ACETAMIDE is a complex organic compound featuring a benzodioxepin ring fused with a quinazolinyl moiety

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]ethyl]acetamide

InChI

InChI=1S/C22H23N3O4S/c26-21(13-15-6-7-18-19(12-15)29-10-3-9-28-18)23-8-11-30-14-20-24-17-5-2-1-4-16(17)22(27)25-20/h1-2,4-7,12H,3,8-11,13-14H2,(H,23,26)(H,24,25,27)

InChI Key

CLOOFMPSPFBABZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)NCCSCC3=NC4=CC=CC=C4C(=O)N3)OC1

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-N-(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ETHYL)ACETAMIDE involves multiple steps. The initial step typically includes the formation of the benzodioxepin ring through a cyclization reaction. This is followed by the introduction of the quinazolinyl group via a nucleophilic substitution reaction. The final step involves the acetylation of the amine group to form the acetamide. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-N-(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ETHYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-N-(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ETHYL)ACETAMIDE involves its interaction with specific molecular targets. The benzodioxepin ring can interact with enzymes and receptors, modulating their activity. The quinazolinyl group can bind to DNA or proteins, affecting their function. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include:

    3,4-Dihydro-2H-1,5-benzodioxepin: This compound shares the benzodioxepin ring but lacks the quinazolinyl and acetamide groups.

    2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidine: This compound has a pyrrolidine ring instead of the quinazolinyl group.

    (2E)-3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid: This compound features a propenoic acid group instead of the acetamide group.

The uniqueness of 2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-N-(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ETHYL)ACETAMIDE lies in its combination of the benzodioxepin and quinazolinyl moieties, which confer distinct chemical and biological properties .

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